

# In-Depth Technical Guide to the Spectroscopic Data of Centaurosides

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## Compound of Interest

Compound Name: (Z)-Aldosecologanin  
(Centaurosides)

Cat. No.: B591355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Centaurosides, a secoiridoid glycoside isolated from *Centaurea erythraea*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

## Spectroscopic Data

The structural elucidation of Centaurosides has been achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of each proton and carbon atom in the Centaurosides molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Centaurosides A

Position	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone			
1	7.48	s	
3	5.45	q	6.8
4	2.95	m	
5	5.28	m	
6 $\alpha$	2.10	m	
6 $\beta$	1.85	m	
7 $\alpha$	1.65	m	
7 $\beta$	1.50	m	
8	1.75	m	
9	2.05	dd	8.0, 4.5
10	1.08	d	6.8
11	-	-	-
Glucose Moiety			
1'	4.65	d	7.8
2'	3.20	t	8.5
3'	3.38	t	9.0
4'	3.28	t	9.0
5'	3.45	m	
6'a	3.85	dd	12.0, 2.0
6'b	3.68	dd	12.0, 5.5

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Centauroside A

Position	Chemical Shift ( $\delta$ ) in ppm
Aglycone	
1	152.5
3	115.8
4	42.1
5	130.2
6	35.6
7	28.9
8	45.3
9	51.7
10	18.2
11	168.5
Glucose Moiety	
1'	99.8
2'	74.9
3'	78.1
4'	71.5
5'	77.9
6'	62.7

Note: The specific data presented here is based on the analysis of Centauroside A, as detailed in the publication "Isolation and cytotoxic activities of undescribed iridoid and xanthone glycosides from *Centaurium erythraea* Rafn. (Gentianaceae)" in *Phytochemistry*, 2023.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Centauroside A

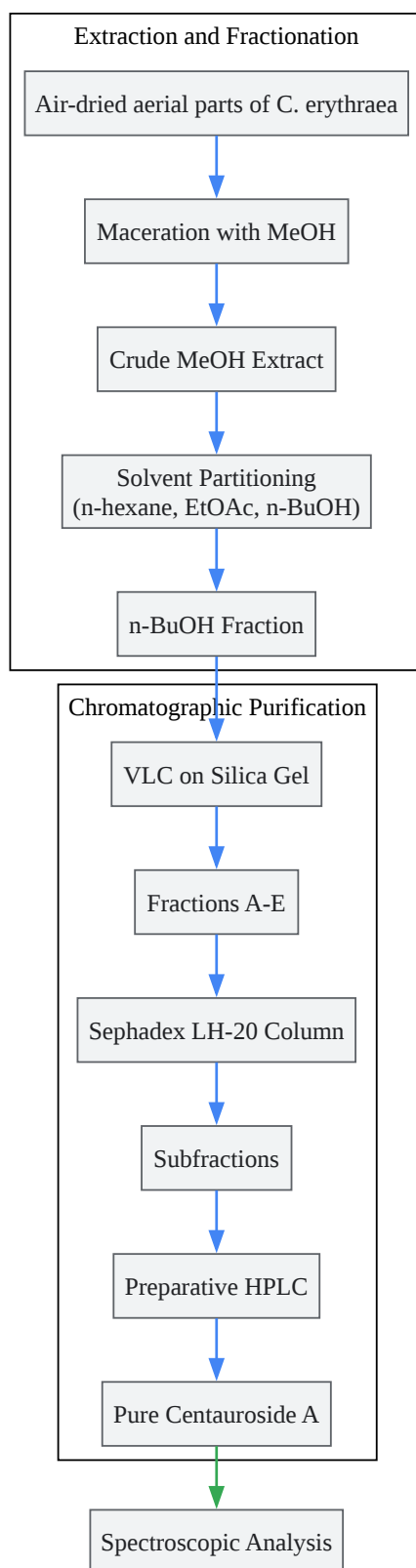
Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion
ESI-MS (Positive)	$[M+Na]^+$	Sodium Adduct
ESI-MS (Negative)	$[M-H]^-$	Deprotonated Molecule
HR-ESI-MS	Calculated for $C_{16}H_{22}O_9Na$	High-Resolution Mass

## Experimental Protocols

The acquisition of the aforementioned spectroscopic data relies on precise experimental procedures for the isolation and analysis of Centauroside.

## Isolation of Centauroside A from *Centaurium erythraea*

The following workflow outlines the general steps for the isolation of Centauroside A.



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**Figure 1:** General workflow for the isolation of Centauroside A.

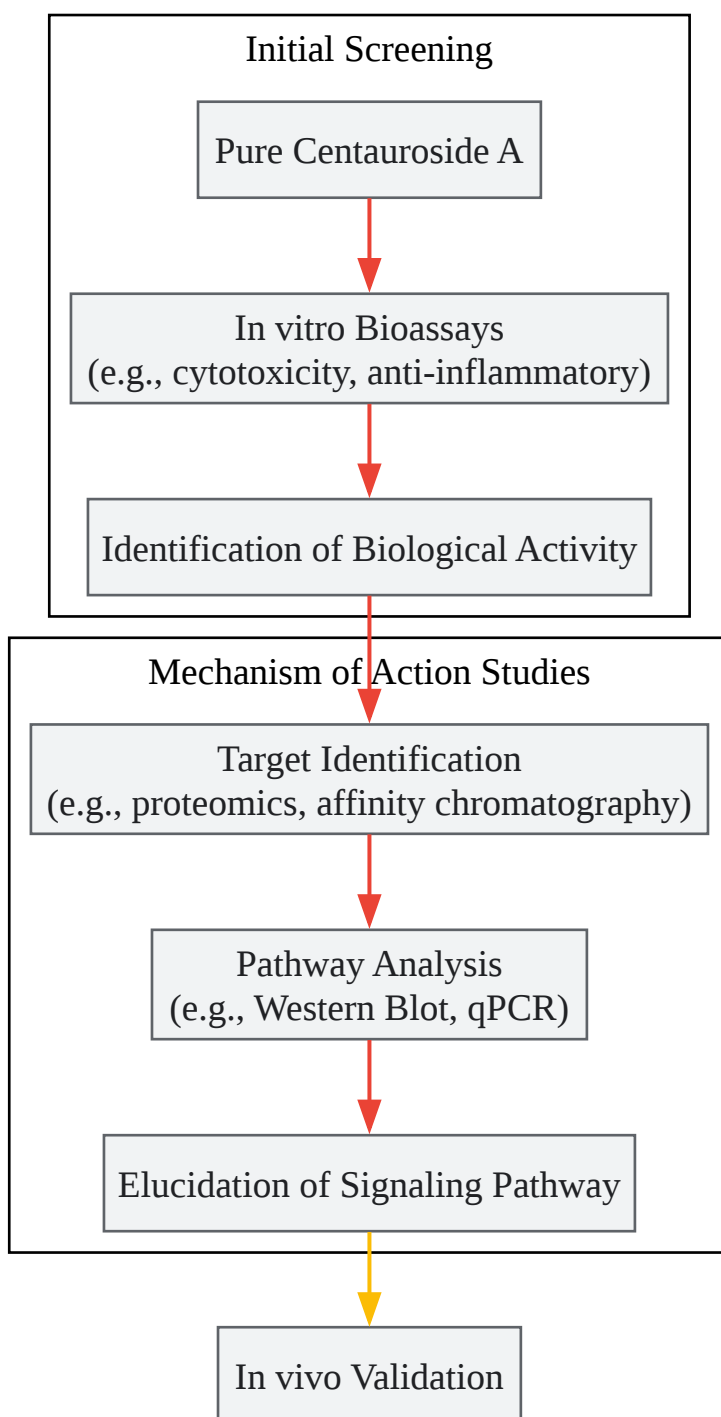
## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ . Samples were dissolved in deuterated methanol ( $\text{CD}_3\text{OD}$ ). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass and molecular formula of the compound.

## Biological Activity and Signaling Pathways

Currently, detailed information regarding the specific signaling pathways modulated by Centauroside is limited in the scientific literature. However, compounds from the Centaurium genus are known to possess a range of biological activities, suggesting potential avenues for future research into the mechanism of action of Centauroside.

The following diagram illustrates a hypothetical workflow for investigating the biological activity and signaling pathways of Centauroside.



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**Figure 2:** Logical workflow for investigating the signaling pathways of Centauroside.

This guide serves as a foundational resource for researchers interested in Centauroside. The provided spectroscopic data and experimental outlines will facilitate the verification and further

exploration of this promising natural product. Future studies are encouraged to delve into the specific molecular targets and signaling cascades affected by Centauroside to unlock its full therapeutic potential.

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